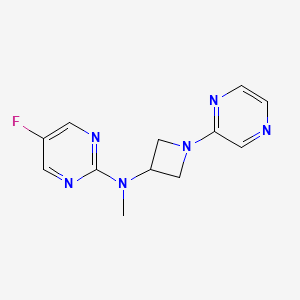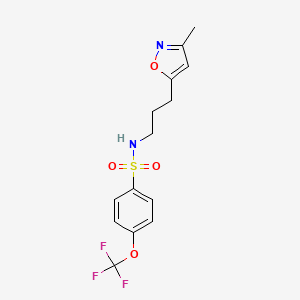
N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound appears to contain an isoxazole ring, which is a type of heterocyclic aromatic organic compound. Isoxazoles are found in some natural products and are also used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition . The trifluoromethoxy group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the trifluoromethoxy group, and the benzenesulfonamide group. These functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoxazole ring, the trifluoromethoxy group, and the benzenesulfonamide group. For example, the isoxazole ring might undergo reactions at the 3- and 5-positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group might increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .Aplicaciones Científicas De Investigación
Synthesis and Therapeutic Applications
- Anti-Inflammatory and Anticancer Properties : A study highlighted the synthesis of celecoxib derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research suggests that compounds with similar structural features may be developed into therapeutic agents due to their multi-targeted biological activities (Ş. Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
- High Singlet Oxygen Quantum Yield : A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups demonstrated significant photodynamic therapy potential due to high singlet oxygen quantum yield. Such compounds could be valuable in treating cancer, showcasing the utility of sulfonamide derivatives in medical applications (M. Pişkin et al., 2020).
Enzyme Inhibition and Molecular Docking Studies
- Enzyme Inhibition and Molecular Docking : Research into Schiff bases of sulfa drugs indicated their potential as enzyme inhibitors, with molecular docking studies providing insights into their interactions with biological targets. These findings highlight the role of sulfonamide derivatives in designing inhibitors for various enzymes, potentially leading to new therapeutic agents (S. Alyar et al., 2019).
Antitumor and Anticancer Properties
- Antitumor Activity : Novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives exhibited promising in vitro antitumor activity, underscoring the potential of sulfonamide derivatives in anticancer research. Such studies are crucial for developing new cancer treatments (J. Sławiński & Z. Brzozowski, 2006).
Photochromic Properties and Material Science Applications
- Photochromic Side Chains for Material Science : Methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene were developed, demonstrating applications in material science, particularly for creating materials with reversible photo-induced properties (E. Ortyl et al., 2002).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O4S/c1-10-9-12(23-19-10)3-2-8-18-24(20,21)13-6-4-11(5-7-13)22-14(15,16)17/h4-7,9,18H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQGZEWKAYMDBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2417008.png)
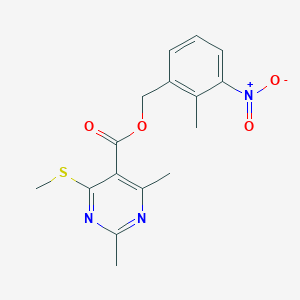
![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2417012.png)

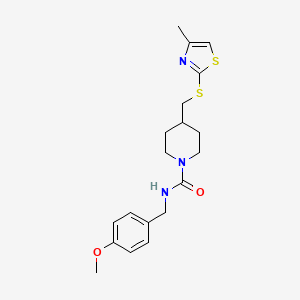
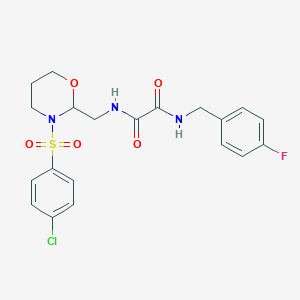


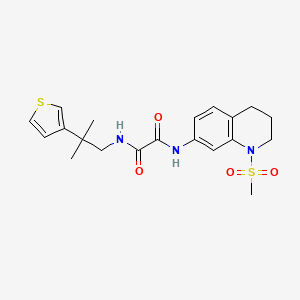
![3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B2417024.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2417025.png)
![3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2417026.png)
